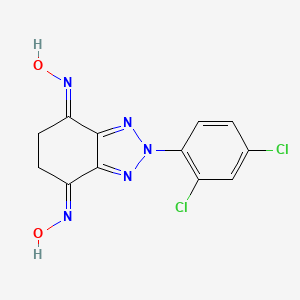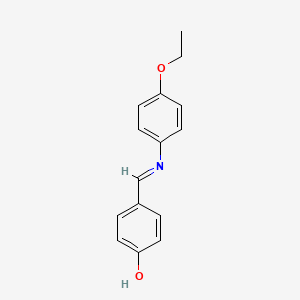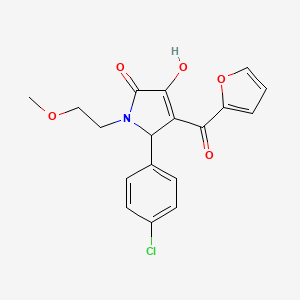![molecular formula C22H16N2O6 B10873462 N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10873462.png)
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Malononitrile, base (e.g., sodium ethoxide).
Conditions: Room temperature, under nitrogen atmosphere.
Step 3: Formation of Acetamide Moiety
Reagents: 2-methoxyphenol, chloroacetyl chloride.
Conditions: Anhydrous conditions, using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan rings, followed by the introduction of the cyano group and the acetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Furan Rings
Reagents: Furan, acetic anhydride, and a Lewis acid catalyst.
Conditions: Reflux in an inert atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, controlled temperature.
Products: Oxidized derivatives of the furan rings.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperature.
Products: Reduced forms of the cyano group and furan rings.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide).
Conditions: Organic solvents, room temperature.
Products: Halogenated derivatives of the furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: Lewis acids, bases like triethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new pharmaceuticals or biochemical tools.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure allows for the creation of polymers or composites with enhanced performance.
Wirkmechanismus
The mechanism of action of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and furan rings play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- 2-Chloro-N-[3-cyano-4,5-bis-(4-methoxy-phenyl)-furan-2-yl]-acetamide
Uniqueness
Compared to similar compounds, N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its multiple furan rings and the presence of a methoxyphenoxy group
Eigenschaften
Molekularformel |
C22H16N2O6 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H16N2O6/c1-26-15-6-2-3-7-16(15)29-13-19(25)24-22-14(12-23)20(17-8-4-10-27-17)21(30-22)18-9-5-11-28-18/h2-11H,13H2,1H3,(H,24,25) |
InChI-Schlüssel |
VTHQWIXQLJZKKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one](/img/structure/B10873388.png)

![4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B10873417.png)
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873418.png)
![4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10873430.png)


![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
![4-(2-methoxyphenyl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10873450.png)

![(4Z)-2-(4-nitrophenyl)-5-phenyl-4-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873452.png)
![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
